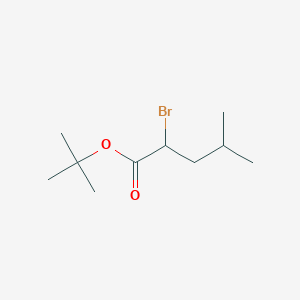
Tert-butyl 2-bromo-4-methylpentanoate
Vue d'ensemble
Description
Tert-butyl 2-bromo-4-methylpentanoate is a chemical compound with the molecular formula C10H19BrO2 . It has a molecular weight of 251.16 . The compound is typically stored in a refrigerator and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H19BrO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6H2,1-5H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Synthesis of Natural Products
Tert-butyl 2-bromo-4-methylpentanoate is utilized in the synthesis of various natural products. For instance, its derivatives have been used for synthesizing different natural products such as epothilones (Hamad & Schinzer, 2000). Epothilones are a class of potential cancer treatment drugs, indicating the compound's significance in medicinal chemistry.
Stereoselective Synthesis of Amino Acids
The compound plays a role in the stereoselective synthesis of γ-fluorinated α-amino acids. Such syntheses are crucial for creating building blocks in peptide chemistry and pharmaceuticals (Laue, Kröger, Wegelius, & Haufe, 2000).
Modification of Bioactive Compounds
It is also relevant in medicinal chemistry for modifying bioactive compounds. The tert-butyl group, of which this compound is a derivative, is common in medicinal chemistry. Its incorporation into compounds often modulates properties like lipophilicity and metabolic stability (Westphal et al., 2015).
Chemoselective Deprotection Catalyst
It has applications in chemoselective deprotection, as demonstrated in the acylation and hydrolysis of β-amino and β-amido esters. Such processes are significant in the production of pharmaceuticals and fine chemicals (Mäenpää, Kanerva, & Liljeblad, 2016).
Polymer Science
In polymer science, this compound is relevant for synthesizing multifunctional star copolymers. These copolymers have applications in drug delivery systems and other areas of materials science (Liu, Tang, Tang, & Zhao, 2015).
Solvation and Reaction Mechanisms
The compound's derivatives are studied for understanding solvation effects and reaction mechanisms, particularly in heterolysis reactions. This research contributes to a better understanding of chemical reactions in various solvents (Dvorko et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 2-bromo-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEMBXJPCMQKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152624-22-1 | |
| Record name | tert-butyl 2-bromo-4-methylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2570980.png)

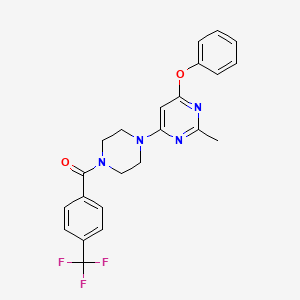
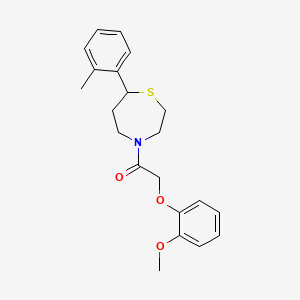

![4-tert-butyl-N-[1-methyl-2-morpholino-2-(2-thienyl)ethyl]benzamide](/img/structure/B2570988.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2570992.png)
![(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2570993.png)
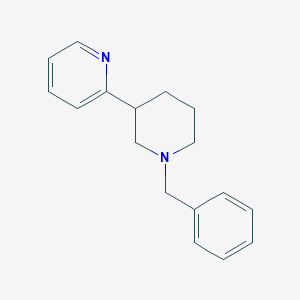

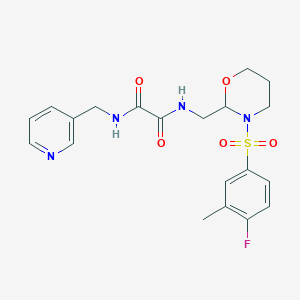

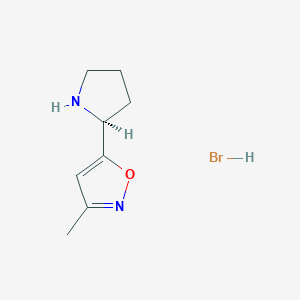
![N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]prop-2-enamide](/img/structure/B2571001.png)